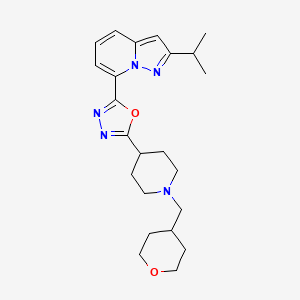

5-HT4R agonist-1

Description

BenchChem offers high-quality 5-HT4R agonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-HT4R agonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31N5O2 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

2-[1-(oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C23H31N5O2/c1-16(2)20-14-19-4-3-5-21(28(19)26-20)23-25-24-22(30-23)18-6-10-27(11-7-18)15-17-8-12-29-13-9-17/h3-5,14,16-18H,6-13,15H2,1-2H3 |

InChI Key |

ZFHAKBSSOYHMLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN2C(=C1)C=CC=C2C3=NN=C(O3)C4CCN(CC4)CC5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 5-HT4 Receptor Agonists in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 4 receptor (5-HT4R), a Gs protein-coupled receptor, has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] Predominantly expressed in brain regions critical for cognition and mood, such as the hippocampus, prefrontal cortex, and basal ganglia, the activation of 5-HT4R by specific agonists has demonstrated considerable promise.[3][4] Preclinical and early human studies suggest that 5-HT4R agonists can elicit rapid antidepressant-like and pro-cognitive effects, setting them apart from traditional serotonergic medications.[5][6] This technical guide provides a comprehensive overview of the core mechanisms of action of 5-HT4R agonists in the CNS, detailing the signaling pathways, downstream effects on neurotransmitter systems, and the experimental methodologies used to elucidate these processes.

Core Signaling Pathways of 5-HT4R Activation

The mechanism of action of 5-HT4R agonists in the CNS is multifaceted, involving both canonical and non-canonical signaling pathways that ultimately influence neuronal excitability, synaptic plasticity, and gene expression.

Canonical Gs/cAMP/PKA Pathway

The primary and most well-established signaling cascade initiated by 5-HT4R activation is the canonical Gs protein-coupled pathway.[1][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gαs subunit. This, in turn, stimulates adenylyl cyclase to synthesize cyclic adenosine monophosphate (cAMP).[7] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors and ion channels.[8][9]

A critical downstream effector of the cAMP/PKA pathway is the cAMP-response element-binding protein (CREB).[3] PKA-mediated phosphorylation of CREB leads to its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes.[10] This transcriptional regulation is believed to underlie many of the long-term effects of 5-HT4R agonism, including the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neurogenesis and synaptic plasticity.[3]

Non-Canonical Src/ERK Pathway

In addition to the classical Gs/cAMP pathway, 5-HT4R can signal through a G protein-independent, non-canonical pathway involving the Src tyrosine kinase.[1][8] This pathway leads to the activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[7][8] The activation of ERK by 5-HT4R agonists has been shown to be largely independent of PKA.[8]

The 5-HT4R-mediated activation of Src kinase and the subsequent phosphorylation of ERK are implicated in processes of synaptic plasticity and memory formation.[8] This pathway provides a parallel mechanism through which 5-HT4R agonists can exert their cognitive-enhancing effects.

Modulation of Neurotransmitter Systems

A key aspect of the mechanism of action of 5-HT4R agonists is their ability to modulate the release of several key neurotransmitters in the CNS.[2][11][12]

-

Serotonin (5-HT): 5-HT4R activation exerts a positive feedback on the serotonergic system.[1][3] Specifically, stimulation of postsynaptic 5-HT4Rs on pyramidal cells in the medial prefrontal cortex (mPFC) leads to an increased firing rate of serotonin neurons in the dorsal raphe nucleus (DRN), resulting in enhanced serotonin release in target regions like the hippocampus.[1][5]

-

Acetylcholine (ACh): One of the most well-documented effects of 5-HT4R agonists is the facilitation of acetylcholine release in the frontal cortex and hippocampus.[2][13] This cholinergic enhancement is strongly linked to the pro-cognitive effects of these compounds.[2]

-

Dopamine (DA): 5-HT4 receptors can also modulate dopamine release, particularly in the striatum.[2] This interaction suggests a potential role for 5-HT4R agonists in conditions involving dopaminergic dysfunction.

-

GABA: The influence of 5-HT4R on the GABAergic system is complex and can be both direct and indirect.[2][14] For instance, in the hippocampus, 5-HT4R activation can modulate GABAergic neurotransmission, which in turn affects synaptic plasticity.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for various 5-HT4R ligands, providing a comparative overview of their binding affinities.

Table 1: Binding Affinities (Ki, nM) of 5-HT4R Agonists

| Compound | Human 5-HT4R (Ki, nM) | Species/Cell Line | Reference |

| Serotonin (5-HT) | 197 | Human Brain | [8] |

| Prucalopride | 6.86 - 7.37 | Human 5-HT4(b), (d), (g) variants | [15] |

| RS-67333 | 7.48 - 8.29 | Human 5-HT4(b), (d), (g) variants | [15] |

| Tegaserod | 7.38 - 7.91 | Human 5-HT4 splice variants | [15] |

| BIMU 1 | 6.92 - 7.78 | Human 5-HT4 splice variants | [15] |

| Zacopride | 5.88 - 7.0 | Human 5-HT4(b), (d), (g) variants | [15] |

Table 2: Binding Affinities (Ki, nM) of 5-HT4R Antagonists

| Compound | Human 5-HT4R (Ki, nM) | Species/Cell Line | Reference |

| GR 113808 | 0.13 - 0.34 (Kd) | Human Brain | [8] |

| Tropisetron | High affinity component in nM range | Human Brain | [8] |

Experimental Protocols

The elucidation of the 5-HT4R agonist mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

cAMP Accumulation Assay

This assay is fundamental for quantifying the activation of the canonical Gs pathway.

Objective: To measure the intracellular accumulation of cAMP in response to 5-HT4R agonist stimulation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing the human 5-HT4 receptor are cultured in 96-well plates.

-

Serum Starvation: Prior to the assay, cells are serum-starved for 24 hours to minimize basal signaling.

-

Agonist Stimulation: Cells are treated with varying concentrations of the 5-HT4R agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubation is typically carried out for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Following stimulation, cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The signal is inversely proportional to the amount of cAMP present.

-

Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the agonist concentration, allowing for the determination of EC50 values.

Western Blot for ERK Phosphorylation

This technique is used to assess the activation of the non-canonical Src/ERK pathway.

Objective: To detect and quantify the phosphorylation of ERK1/2 in response to 5-HT4R agonist treatment.

Methodology:

-

Cell Culture and Treatment: Neuronal cells or transfected cell lines are grown to confluence and then serum-starved. Cells are subsequently treated with the 5-HT4R agonist for various time points.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

In Vitro Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of the effects of 5-HT4R agonists on neuronal excitability.

Objective: To record changes in neuronal membrane potential and firing rate in response to 5-HT4R agonist application.

Methodology:

-

Brain Slice Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the brain slice.

-

Baseline Recording: A stable baseline of neuronal activity (membrane potential, firing rate) is recorded.

-

Agonist Application: The 5-HT4R agonist is bath-applied to the brain slice at a known concentration.

-

Recording of Drug Effect: Changes in neuronal activity are continuously recorded during and after agonist application.

-

Data Analysis: The effects of the agonist on parameters such as resting membrane potential, input resistance, and action potential firing frequency are analyzed to determine the impact on neuronal excitability.

Conclusion

The mechanism of action of 5-HT4R agonists in the CNS is complex and involves the integration of multiple signaling pathways and the modulation of various neurotransmitter systems. The canonical Gs/cAMP/PKA pathway and the non-canonical Src/ERK pathway work in concert to produce both rapid and long-lasting changes in neuronal function. The ability of 5-HT4R agonists to enhance the release of key neurotransmitters like acetylcholine and serotonin further underpins their pro-cognitive and potential antidepressant effects. A thorough understanding of these core mechanisms, supported by robust experimental data, is crucial for the continued development of novel and effective therapies targeting the 5-HT4 receptor for a range of neurological and psychiatric disorders.

References

- 1. Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. cAMP accumulation measurement [bio-protocol.org]

- 6. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the 5-HT4 binding site in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. A Simple Method of In Vitro Electroporation Allows Visualization, Recording, and Calcium Imaging of Local Neuronal Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

An In-depth Technical Guide to 5-HT4 Receptor Agonist-1 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by 5-HT4 receptor (5-HT4R) agonists. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular mechanisms, experimental methodologies, and quantitative data associated with 5-HT4R activation.

Core Signaling Pathways

The 5-HT4 receptor, a G-protein-coupled receptor (GPCR), primarily signals through two distinct pathways upon agonist binding: the canonical Gs/cAMP-dependent pathway and a non-canonical G-protein-independent pathway.[1][2]

The Canonical Gs/cAMP/PKA Signaling Pathway

The primary and most well-characterized signaling cascade initiated by 5-HT4R agonists involves the activation of the Gs alpha subunit (Gαs).[1][3][4] This sets off a series of intracellular events:

-

Gαs Activation: Upon agonist binding, the 5-HT4R undergoes a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][6]

-

CREB Phosphorylation: Activated PKA then phosphorylates various downstream targets, a key one being the cAMP response element-binding protein (CREB) at serine 133.[7][8]

-

Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) on DNA, thereby modulating the transcription of target genes involved in processes like neuroplasticity and cell survival.[7][9]

This pathway is crucial for many of the physiological effects associated with 5-HT4R activation, including pro-cognitive and antidepressant-like effects.[7][10]

Non-Canonical G-Protein Independent Signaling: The Src/ERK Pathway

In addition to the classical Gs pathway, 5-HT4 receptors can signal independently of G-proteins through a pathway involving the non-receptor tyrosine kinase, Src.[11] This alternative pathway also plays a significant role in the cellular responses to 5-HT4R agonists.

-

Src Activation: The 5-HT4 receptor can directly interact with and activate Src kinase.[3][11]

-

ERK Pathway Activation: Activated Src then leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[11]

This G-protein-independent signaling is thought to contribute to processes like learning and memory.[11] It is noteworthy that this pathway can be negatively regulated by GPCR kinase 5 (GRK5) and is dependent on β-arrestin1.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 5-HT4R agonist signaling.

Table 1: Agonist-Induced cAMP Accumulation

| Agonist | Cell Type | EC50 | Reference |

| Serotonin | Human Adrenocortical Cells | 10-6 M | [6] |

| BIMU8 | NAc of WT mice | - | [13] |

| Zacopride | Human Adrenocortical Cells | - | [6] |

Table 2: Agonist-Induced CREB Phosphorylation

| Agonist | Brain Region/Cell Type | Treatment Duration | Effect | Reference |

| RS 67333 | Rat Hippocampus | 3 days | Enhanced phosphorylation | [7][14] |

| Prucalopride | Rat Hippocampus | 3 days | Changes in phosphorylation | [9] |

| 5-HT4R Agonists | Mouse Hippocampal DG | - | Restored p-CREB levels | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 5-HT4R agonist downstream signaling.

cAMP Accumulation Assay

This assay measures the intracellular levels of cAMP produced in response to 5-HT4R agonist stimulation.

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence-based assays are commonly used. In a competitive ELISA, endogenous cAMP from cell lysates competes with a labeled cAMP conjugate for binding to a specific antibody. The amount of bound labeled cAMP is inversely proportional to the amount of cAMP in the sample.[15] Bioluminescent assays, such as the cAMP-Glo™ Assay, utilize the principle that cAMP stimulates PKA activity, leading to a decrease in available ATP and a subsequent reduction in light output from a coupled luciferase reaction.[16]

Detailed Protocol (cAMP-Glo™ Assay): [16]

-

Cell Preparation:

-

Agonist Stimulation:

-

Cell Lysis and cAMP Detection:

-

Add the cAMP-Glo™ Lysis Buffer.

-

Add the Kinase-Glo® Reagent, which contains the PKA holoenzyme and luciferase.

-

Incubate at room temperature to allow for the enzymatic reactions to occur.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader. The light signal is inversely proportional to the cAMP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples based on the standard curve.

-

PKA Activity Assay

This assay quantifies the enzymatic activity of PKA, a key downstream effector of cAMP.

Principle: PKA activity is typically measured by its ability to phosphorylate a specific substrate. This can be detected using radiolabeled ATP ([γ-³²P]ATP) or phospho-specific antibodies.[21][22]

Detailed Protocol (Radiometric Assay): [21]

-

Cell Lysate Preparation:

-

Treat cells with the 5-HT4R agonist.

-

Lyse the cells in a suitable buffer to extract proteins.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing the cell lysate, a PKA-specific substrate (e.g., Kemptide), and a reaction buffer with Mg²⁺.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10 minutes).

-

-

Separation and Detection:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate PKA activity based on the amount of ³²P incorporated into the substrate per unit of time and protein concentration.

-

CREB Phosphorylation Assay (Western Blotting)

This method is used to detect the phosphorylation of CREB at Serine 133, a key indicator of PKA activation.

Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of CREB in cell lysates separated by gel electrophoresis.

Detailed Protocol:

-

Sample Preparation:

-

Stimulate cells with a 5-HT4R agonist for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Repeat the process on a separate blot or after stripping the first one, using an antibody for total CREB as a loading control.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

-

References

- 1. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-arrestin1 phosphorylation by GRK5 regulates G protein-independent 5-HT4 receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT4 Receptor Agonists Improve Facilitation of Contextual Fear Extinction in an MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]

- 11. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Serotonin(4) (5-HT(4)) receptor agonists are putative antidepressants with a rapid onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cAMP-Glo™ Assay Protocol [promega.co.uk]

- 17. revvity.com [revvity.com]

- 18. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 20. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies [bio-protocol.org]

The Role of cAMP and PKA in 5-HT₄ Receptor Agonist Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin 4 receptor (5-HT₄R) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the central nervous system (CNS) and the gastrointestinal tract.[1][2] Its involvement in cognitive functions like learning and memory has made it a significant target for therapeutic drug development.[3][4] The primary signal transduction mechanism initiated by 5-HT₄R agonists involves the canonical Gαs-protein-dependent pathway, which leads to the activation of adenylyl cyclase (AC), subsequent production of cyclic adenosine monophosphate (cAMP), and the activation of Protein Kinase A (PKA).[1][5][6] This guide provides an in-depth examination of this core signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the mechanics of 5-HT₄R agonist-1 signaling.

The Canonical 5-HT₄R-cAMP-PKA Signaling Pathway

Activation of the 5-HT₄ receptor by an agonist induces a conformational change, facilitating its coupling to the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cAMP.[5][7]

Elevated intracellular cAMP levels lead to the activation of PKA.[8] In its inactive state, PKA exists as a holoenzyme consisting of two regulatory and two catalytic subunits.[8] The binding of two cAMP molecules to each regulatory subunit causes a conformational change that releases the catalytic subunits, which are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues.[8]

Downstream Effectors and Cellular Responses

The phosphorylation of target proteins by PKA mediates the ultimate cellular effects of 5-HT₄R activation. Key downstream events include:

-

Gene Transcription: PKA can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding protein (CREB).[1] Phosphorylated CREB recruits transcriptional co-activators to regulate the expression of genes involved in synaptic plasticity, neurogenesis, and memory formation.[1][9]

-

Ion Channel Modulation: PKA can phosphorylate various ion channels, altering neuronal excitability and neurotransmitter release. For example, PKA-mediated phosphorylation can increase the current through L-type Ca²⁺ channels.[5]

-

Synaptic Plasticity: In the hippocampus, 5-HT₄R activation strengthens excitatory transmission and enhances spatial memory, processes that are dependent on the cAMP/PKA pathway.[4][9]

While the Gs-cAMP-PKA axis is the primary signaling route, it is noteworthy that 5-HT₄R can also signal through G-protein-independent pathways, such as activating the Extracellular signal-Regulated Kinase (ERK) pathway via a Src-dependent mechanism.[1][3][10]

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to 5-HT₄R agonist signaling, compiled from various studies.

Table 1: 5-HT₄R Constitutive Activity and Agonist-Induced cAMP Accumulation

| Receptor State / Condition | Cell Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Mock Transfection (Basal) | COS-7 | % Conversion of [³H]ATP to [³H]cAMP | 0.15 ± 0.03 % | [11] |

| Wild-Type 5-HT₄R (Basal) | COS-7 | % Receptors in Active (R*) State | ~14% | [11] |

| 1 µM 5-HT Stimulation | CHO cells (h5-HT₄(d) isoform) | Reduction in cAMP production (Desensitization) | ~70% after 10 min | [12] |

| 50 nM BIMU8 Stimulation | Odontoblasts | Intracellular cAMP Level | Transient Increase | [13] |

| 5-HT Stimulation | Human Adrenocortical Cells | Cortisol Secretion | Increased, inhibited by PKA inhibitor H-89 |[14] |

Table 2: Receptor Desensitization and Regulation

| Receptor Isoform | Agonist | Desensitization Rate (t₁/₂) | Key Regulator | Cell System | Reference |

|---|---|---|---|---|---|

| h5-HT₄(d) | 1 µM 5-HT | < 5 min | PKA, Internalization | CHO Cells | [12] |

| h5-HT₄(e) | 1 µM 5-HT | ~15 min | PKA, Internalization | CHO Cells | [12] |

| 5-HT₄(b) | 5-HT | Not specified | Phosphodiesterase 4 (PDE4) | HEK293 Cells |[15] |

Experimental Protocols

Accurate measurement of cAMP levels and PKA activity is fundamental to studying 5-HT₄R signaling. Below are detailed methodologies for key assays.

Measurement of Intracellular cAMP Levels

A common and highly sensitive method for quantifying cAMP is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Protocol: LANCE® Ultra cAMP TR-FRET Assay[16]

-

Principle: This is a competitive immunoassay. Endogenous cAMP produced by cells competes with a Europium-labeled cAMP tracer (Eu-cAMP) for binding to a ULight-labeled anti-cAMP antibody (acceptor). When the tracer binds the antibody, FRET occurs. High levels of cellular cAMP disrupt this interaction, leading to a decrease in the FRET signal.[16]

-

Reagents:

-

Cells expressing 5-HT₄R

-

5-HT₄R agonist/test compounds

-

LANCE® Ultra cAMP Detection Kit (containing Eu-cAMP tracer, ULight anti-cAMP antibody, Detection Buffer)

-

384-well white opaque microplates

-

-

Procedure:

-

Cell Plating: Seed cells at an optimized density into a 384-well plate and culture overnight.

-

Compound Addition: Prepare serial dilutions of the 5-HT₄R agonist. Add the compounds to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate cAMP production.

-

Detection Reagent Addition: Prepare the detection reagents by diluting the Eu-cAMP tracer and ULight anti-cAMP antibody in the provided Detection Buffer. Add these reagents to the wells to lyse the cells and initiate the competitive binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the assay to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET-capable plate reader (e.g., EnVision® Multilabel Plate Reader). Excite at ~320-340 nm and measure emission at 615 nm (Europium reference) and 665 nm (ULight FRET signal).

-

Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. The amount of cAMP produced is inversely proportional to this ratio. Plot the ratio against the agonist concentration to determine potency (EC₅₀) and efficacy.

-

Measurement of PKA Activity

PKA activity can be measured using kinase activity kits, which typically involve the phosphorylation of a specific substrate.

Protocol: Colorimetric PKA Activity Assay[8][17]

-

Principle: This assay quantifies the activity of PKA in a sample by measuring the phosphorylation of a PKA-specific substrate peptide pre-coated onto microplate wells. A phospho-specific primary antibody detects the phosphorylated substrate, and an HRP-conjugated secondary antibody provides a colorimetric readout. The signal intensity is directly proportional to PKA activity.[17]

-

Reagents:

-

Cell or tissue lysates

-

PKA Activity Assay Kit (containing PKA substrate plate, ATP, Kinase Assay Buffer, Phospho-PKA Substrate Antibody, HRP-conjugated secondary antibody, TMB substrate, Stop Solution)

-

Purified active PKA for standard curve

-

-

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit instructions.

-

Assay Setup: Add standards (serial dilutions of active PKA) and diluted samples to the wells of the PKA substrate microplate.

-

Kinase Reaction Initiation: Add ATP to each well to start the phosphorylation reaction.

-

Incubation: Seal the plate and incubate at 30°C for 90 minutes with gentle shaking.

-

Detection:

-

Wash the wells to remove ATP and non-bound sample.

-

Add the Rabbit Phospho-PKA Substrate Antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.

-

-

Signal Development:

-

Wash the wells thoroughly.

-

Add TMB substrate to each well and incubate until a blue color develops (15-30 minutes).

-

Add Stop Solution to each well. The color will change from blue to yellow.

-

-

Measurement: Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Calculate PKA activity in the samples by comparing their absorbance values to the standard curve generated with the purified PKA.

-

Conclusion

The activation of the cAMP/PKA signaling cascade is the core mechanism by which 5-HT₄R agonists exert their cellular effects. This pathway, originating from the receptor's interaction with Gs proteins and culminating in the phosphorylation of key cellular substrates by PKA, is integral to the receptor's role in neuronal function and cognitive enhancement. A thorough understanding of this pathway, supported by robust quantitative analysis and precise experimental methodologies as outlined in this guide, is essential for researchers and drug developers aiming to modulate 5-HT₄R activity for therapeutic benefit.

References

- 1. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders [mdpi.com]

- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. researchgate.net [researchgate.net]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. arborassays.com [arborassays.com]

- 9. Roles of the serotonin 5-HT4 receptor in dendrite formation of the rat hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Constitutively active mutants of 5-HT4 receptors are they in unique active states? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of human 5-HT4(d) receptor desensitization in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase 4 interacts with the 5-HT4(b) receptor to regulate cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. abcam.com [abcam.com]

The Nexus of 5-HT4 Receptor Agonism and CREB Phosphorylation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 4 receptor (5-HT4R), a Gs protein-coupled receptor, is a promising therapeutic target for cognitive and mood disorders. Its activation initiates a cascade of intracellular signaling events, culminating in the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuroplasticity and memory formation. This technical guide provides a comprehensive overview of the signaling pathways linking 5-HT4R agonism to CREB phosphorylation, detailed experimental protocols for its investigation, and a summary of quantitative data for a representative agonist, Prucalopride. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The serotonin 4 receptor (5-HT4R) is predominantly expressed in the limbic system, including the hippocampus and frontal cortex, areas crucial for cognitive functions. As a G-protein coupled receptor, its activation is primarily linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a pivotal role in modulating neuronal excitability and synaptic plasticity. A critical downstream effector of this pathway is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation at Serine 133, regulates the expression of genes essential for long-term memory and neuronal survival.

Recent research has highlighted the therapeutic potential of 5-HT4R agonists in conditions associated with cognitive deficits, such as Alzheimer's disease. By enhancing CREB activity, these agonists may promote neurogenesis and synaptic function. This guide will delve into the molecular mechanisms underlying 5-HT4R-mediated CREB phosphorylation and provide practical guidance for its experimental investigation.

Signaling Pathways

The activation of 5-HT4R by an agonist initiates a series of intracellular events that lead to the phosphorylation of CREB. While the canonical pathway involves the Gs-cAMP-PKA axis, alternative pathways have also been identified.

The Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gs.

-

Receptor Activation: Binding of a 5-HT4R agonist, such as Prucalopride, induces a conformational change in the receptor.

-

G Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

CREB Phosphorylation: The active catalytic subunits of PKA translocate to the nucleus and phosphorylate CREB at the Serine 133 residue.

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits the transcriptional coactivator CREB-binding protein (CBP), leading to the transcription of target genes involved in synaptic plasticity and cell survival.

Canonical 5-HT4R signaling pathway to CREB phosphorylation.

Alternative Signaling Pathways

While the Gs-cAMP-PKA pathway is the principal route for 5-HT4R-mediated signaling, evidence suggests the involvement of other pathways that can also lead to CREB phosphorylation. These alternative pathways may contribute to the diverse cellular responses elicited by 5-HT4R activation.

One such alternative involves the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Some studies suggest that 5-HT4R activation can lead to ERK phosphorylation, which in turn can phosphorylate CREB at Serine 133. The precise mechanisms linking 5-HT4R to the ERK pathway are still under investigation but may involve G protein-independent signaling through Src tyrosine kinase.

Quantitative Data for Prucalopride

Prucalopride is a high-affinity, selective 5-HT4R agonist. The following tables summarize available quantitative data for its activity.

Table 1: Receptor Binding Affinity and Functional Potency of Prucalopride

| Parameter | Receptor Subtype | Value | Cell Line/Tissue | Reference |

| pKi | Human 5-HT4a | 8.60 | Stably transfected cells | [1] |

| pKi | Human 5-HT4b | 8.10 | Stably transfected cells | [1] |

| pEC50 (cAMP accumulation) | Human 5-HT4a | 8.22 | Stably transfected cells | [1] |

| pEC50 (cAMP accumulation) | Human 5-HT4b | 8.40 | Stably transfected cells | [1] |

| pEC50 (Relaxation) | Rat Esophagus | 7.81 ± 0.17 | Tissue preparation | [1] |

Table 2: Effect of Prucalopride on CREB Phosphorylation

| Concentration | Cell Type/Tissue | Fold Increase in pCREB/CREB Ratio | Method | Reference |

| 1 nM | Human Enteric Neurons | Neuroprotective effect observed, implying downstream signaling including potential CREB activation. | Cell Survival Assay | [2] |

| 1.5 mg/kg/day (in vivo) | Rat Hippocampus | Statistically significant increase observed. | Western Blot | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 5-HT4R agonist-induced CREB phosphorylation.

Cell Culture and Treatment

-

Cell Lines: HEK293 or SH-SY5Y cells stably expressing the human 5-HT4 receptor are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Agonist Treatment: For experiments, cells are seeded in appropriate plates (e.g., 6-well plates for Western blotting). Prior to treatment, cells are serum-starved for 4-6 hours. The 5-HT4R agonist (e.g., Prucalopride) is then added at various concentrations for the desired time points.

Western Blotting for pCREB and Total CREB

This technique is used to quantify the levels of phosphorylated and total CREB.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a primary antibody for total CREB as a loading control.

-

Quantify the band intensities using densitometry software and express the results as a ratio of pCREB to total CREB.

-

Immunofluorescence for pCREB Localization

This method allows for the visualization of pCREB within the cell, confirming its nuclear translocation.

-

Cell Preparation:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with the 5-HT4R agonist as described above.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with the primary antibody against pCREB (Ser133) in 1% BSA in PBST overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

cAMP Accumulation Assay

This assay measures the production of cAMP, the second messenger in the canonical 5-HT4R signaling pathway.

-

Cell Seeding:

-

Seed cells expressing the 5-HT4R into a 96-well plate.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the 5-HT4R agonist at various concentrations.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Generate a dose-response curve and calculate the EC50 value for the agonist.

-

Experimental workflow for studying 5-HT4R agonist-induced CREB phosphorylation.

Conclusion

The activation of the 5-HT4 receptor and the subsequent phosphorylation of CREB represent a critical signaling pathway with significant implications for neuronal function and therapeutic development. This technical guide has provided a detailed overview of the underlying molecular mechanisms, quantitative data for the selective agonist Prucalopride, and comprehensive experimental protocols. By utilizing the information and methodologies presented herein, researchers can further elucidate the intricate roles of 5-HT4R signaling and accelerate the discovery of novel therapeutics for cognitive and neurological disorders.

References

The Influence of 5-HT4 Receptor Agonism on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of 5-HT4 receptor (5-HT4R) agonists on synaptic plasticity, a fundamental cellular mechanism underlying learning and memory. The serotonin 4 receptor has emerged as a promising therapeutic target for cognitive enhancement and for addressing cognitive deficits in various neurological and psychiatric disorders. This document provides a comprehensive overview of the core molecular pathways, detailed experimental protocols for investigating these effects, and a summary of key quantitative findings.

Core Signaling Pathways Activated by 5-HT4R Agonists

Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates downstream signaling cascades that critically modulate neuronal function and synaptic strength. Two primary pathways have been identified: the canonical cAMP/PKA/CREB pathway and a G-protein-independent Src/ERK pathway.

Canonical Gs-cAMP-PKA Signaling Pathway

Upon agonist binding, the 5-HT4R activates the associated Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity and neuronal survival.

G-Protein-Independent Src Kinase Signaling Pathway

In addition to the canonical pathway, 5-HT4R activation can also initiate signaling independent of G-protein coupling. This involves the recruitment and activation of the non-receptor tyrosine kinase, Src. Activated Src can then phosphorylate and activate the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade. The ERK pathway is known to play a crucial role in hippocampal synaptic plasticity.

Quantitative Effects of 5-HT4R Agonists on Synaptic Plasticity

The modulation of synaptic plasticity by 5-HT4R agonists is highly dependent on the specific hippocampal subfield and the experimental conditions. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effects of 5-HT4R Agonists on Long-Term Potentiation (LTP)

| Hippocampal Region | 5-HT4R Agonist | Concentration / Dose | Stimulation Protocol | Effect on LTP Magnitude | Reference |

| CA1 | RS67333 | 10 µM | Theta-burst stimulation | No significant effect on high-frequency stimulation-induced LTP. | [1] |

| CA1 | RS67333 | 10 µM | 10 Hz stimulation | Converts short-term depression to LTP. | |

| Dentate Gyrus (DG) | RS67333 | Not specified | High-frequency stimulation | Promotes LTP. | [2] |

| Mossy Fiber (CA3) | RS67333 | Not specified | High-frequency stimulation | Suppresses LTP. | [2] |

Table 2: Effects of 5-HT4R Agonists on Long-Term Depression (LTD)

| Hippocampal Region | 5-HT4R Agonist | Concentration / Dose | Stimulation Protocol | Effect on LTD Magnitude | Reference |

| CA1 | RS67333 | Not specified | Low-frequency stimulation | Prevents LTD. | [2] |

| Dentate Gyrus (DG) | RS67333 | Not specified | Low-frequency stimulation | Prevents LTD. | [3] |

| Mossy Fiber (CA3) | RS67333 | 10 µg (in vivo) | Low-frequency stimulation | Prevents persistent LTD. | [3] |

| Subiculum | RS67333 | Not specified | Low-frequency stimulation | Enhances LTD. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of 5-HT4R agonists on synaptic plasticity.

In Vitro Electrophysiology in Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and subsequent recording of synaptic plasticity (LTP/LTD).

3.1.1. Materials and Reagents

-

Adult rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl, KCl, KH2PO4, MgSO4, NaHCO3, D-glucose, CaCl2

-

Sucrose-based cutting solution

-

5-HT4R agonist (e.g., RS67333) and antagonist (e.g., RS39604)

-

Vibratome

-

Dissection tools

-

Incubation chamber

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, stimulator)

3.1.2. Procedure

-

Anesthesia and Brain Extraction: Anesthetize the animal deeply and perform decapitation. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Hippocampal Dissection: Isolate the hippocampi from both hemispheres.

-

Slicing: Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold, oxygenated cutting solution.

-

Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

Recording: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable response, record baseline fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.033 Hz).

-

Drug Application: Perfuse the slice with aCSF containing the 5-HT4R agonist for a predetermined period before and during the induction of plasticity.

-

Induction of Plasticity:

-

LTP: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).

-

LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of synaptic plasticity.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-induction fEPSP slopes to the average baseline slope to quantify the percentage change in synaptic strength.

In Vivo Electrophysiology in Freely Moving Animals

This protocol allows for the investigation of synaptic plasticity in awake, behaving animals.

3.2.1. Materials and Reagents

-

Adult rodent

-

Stereotaxic apparatus

-

Anesthetics

-

Surgical tools

-

Implantable microdrive with stimulating and recording electrodes

-

Dental cement

-

Electrophysiology recording system

-

Intracerebroventricular (ICV) or local infusion cannula

-

5-HT4R agonist solution

3.2.2. Procedure

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a stimulating electrode in the desired afferent pathway (e.g., perforant path for dentate gyrus) and a recording electrode in the target region (e.g., dentate gyrus). An infusion cannula can also be implanted for local drug delivery. Secure the implant with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least one week.

-

Habituation: Habituate the animal to the recording environment.

-

Baseline Recording: Record stable baseline fEPSPs for several days to establish a consistent response.

-

Drug Administration: Administer the 5-HT4R agonist systemically (e.g., intraperitoneal injection) or via the implanted cannula.

-

Induction of Plasticity: Deliver the appropriate HFS or LFS protocol through the stimulating electrode.

-

Post-Induction Recording: Continue to record fEPSPs for hours or even days to monitor the long-term effects on synaptic plasticity.

-

Data Analysis: Similar to the in vitro protocol, analyze the changes in fEPSP slope to quantify synaptic plasticity.

Experimental and Logical Workflow

The investigation of 5-HT4R agonist effects on synaptic plasticity typically follows a structured workflow, from initial hypothesis to detailed molecular and behavioral analysis.

Conclusion

The activation of 5-HT4 receptors presents a multifaceted approach to modulating synaptic plasticity. Through both canonical and non-canonical signaling pathways, 5-HT4R agonists can bidirectionally influence long-term potentiation and depression in a region-specific manner within the hippocampus. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of 5-HT4R agonists for cognitive enhancement and the treatment of cognitive decline. Future research should continue to elucidate the precise molecular mechanisms and functional consequences of 5-HT4R-mediated synaptic modulation in various physiological and pathological contexts.

References

- 1. At Immature Mossy-Fiber–CA3 Synapses, Correlated Presynaptic and Postsynaptic Activity Persistently Enhances GABA Release and Network Excitability via BDNF and cAMP-Dependent PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippocampal slice preparation for electrophysiology [protocols.io]

- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animalab.hu [animalab.hu]

A Technical Guide to 5-HT4 Receptor Agonist Selectivity Across Splice Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profiles of various agonists for the 5-HT4 receptor (5-HT4R) splice variants. Understanding the nuances of agonist interactions with these different receptor isoforms is critical for the development of targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to 5-HT4 Receptor Splice Variants

The human 5-HT4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal motility and cognitive function. The complexity of 5-HT4R signaling is enhanced by the existence of at least 11 different splice variants in humans, designated 5-HT4(a), (b), (c), (d), (e), (f), (g), (h), (i), (j), and (n). These variants primarily differ in the length and amino acid sequence of their intracellular C-terminal tail, which can influence G-protein coupling, receptor desensitization, and interactions with other proteins.[1][2] This structural diversity leads to differential functional responses to agonist stimulation, making splice variant selectivity a key consideration in drug design.[1]

Agonist Binding Affinity Profile

The binding affinity of an agonist to different receptor subtypes is a primary determinant of its selectivity. Radioligand binding assays are commonly employed to determine the equilibrium dissociation constant (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (expressed as pKi, the negative logarithm of the Ki) of several key 5-HT4R agonists across five human splice variants. This data allows for a direct comparison of their selectivity profiles.

Table 1: Binding Affinities (pKi) of 5-HT4R Agonists Across Splice Variants

| Agonist | h5-HT4(a) | h5-HT4(b) | h5-HT4(c) | h5-HT4(d) | h5-HT4(g) | Reference(s) |

| 5-HT (Serotonin) | 6.47 | 7.29 | 6.78 | 5.82 | 6.84 | [3][4] |

| Prucalopride | 7.6 | 7.5 / 6.86 | - | 7.37 | 7.4 / 7.24 | [3][5][6] |

| Tegaserod | 7.91 | 7.82 | 7.72 | 7.38 | 7.85 | [3][4] |

| Renzapride | 5.56 | 5.37 | 5.25 | 4.85 | 5.42 | [3][4] |

| RS67333 | - | 8.29 | - | 7.48 | 8.02 | [3] |

| Zacopride | - | 7.00 | - | 5.88 | 6.64 | [3] |

| BIMU 1 | 7.78 | 7.55 | 7.44 | 6.92 | 7.68 | [3][4] |

| 5-MeOT | 6.83 | 6.79 | 6.55 | 5.64 | 6.73 | [3][4] |

| DAU 6236 | 7.99 | 7.59 | 7.35 | 6.79 | 7.67 | [3][4] |

Note: pKi values are derived from multiple sources and experimental conditions may vary. Higher pKi values indicate higher affinity.

Agonist Functional Activity Profile

Beyond binding affinity, the functional consequence of agonist binding—its potency (EC50) and efficacy (Emax or intrinsic activity)—is paramount. These parameters are typically assessed through functional assays, such as measuring the accumulation of the second messenger cyclic AMP (cAMP).

The functional profiles of agonists can differ significantly between splice variants. For instance, renzapride is nearly 20 times more potent at the h5-HT4(d) variant compared to the (g) variant and acts as a full agonist at h5-HT4(d) while being a partial agonist at the (g) variant.[1] Prucalopride generally acts as a partial agonist at the (a), (b), and (i) splice variants but can behave as a full agonist at the (g) variant, potentially due to higher receptor expression levels in the experimental system.[6]

Table 2: Functional Potency (pEC50) and Intrinsic Activity of Prucalopride Across Splice Variants

| Splice Variant | pEC50 | Intrinsic Activity (vs. 5-HT) | Reference(s) |

| h5-HT4(a) | 7.2 | 0.82 | [6] |

| h5-HT4(b) | 7.3 | 0.86 | [6] |

| h5-HT4(g) | 8.0 | Full Agonist | [6] |

| h5-HT4(i) | 7.2 | 0.78 | [6] |

Note: Intrinsic activity is expressed relative to the maximum response induced by the endogenous agonist 5-HT. A value of 1.0 indicates a full agonist, while a value less than 1.0 indicates a partial agonist.

Signaling Pathways

Activation of 5-HT4 receptors primarily initiates a canonical signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB.

In addition to this canonical pathway, 5-HT4 receptors can also signal through a G-protein-independent pathway involving the direct activation of Src tyrosine kinase, which subsequently activates the Extracellular signal-Regulated Kinase (ERK) pathway.

References

- 1. Human 5–HT4 and 5–HT7 Receptor Splice Variants: Are they Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigations into the binding affinities of different human 5-HT4 receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Structure-Activity Relationship of a Potent 5-HT₄ Receptor Agonist

Disclaimer: The term "5-HT4R agonist-1" is a general placeholder. This document will focus on Prucalopride , a well-characterized, high-affinity, and selective 5-HT₄ receptor agonist, as a representative example to fulfill the technical requirements of this guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prucalopride is a first-in-class dihydro-benzofuran-carboxamide derivative recognized for its potent enterokinetic properties.[1][2] It functions as a selective, high-affinity serotonin 5-HT₄ receptor agonist, which stimulates colonic mass movements and normalizes bowel function.[1][3] Approved for the treatment of chronic constipation, its high selectivity for the 5-HT₄ receptor distinguishes it from previous agonists like cisapride and tegaserod, mitigating the risk of adverse cardiovascular events associated with off-target receptor interactions.[1][3][4] This guide provides a detailed overview of its chemical synthesis, structure-activity relationship (SAR), and the signaling pathways it modulates.

Chemical Synthesis

The synthesis of Prucalopride can be achieved through several reported routes. A common and illustrative method involves the condensation of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine.[5][6][7] This approach is favored for its efficiency and scalability.

The overall synthetic workflow is depicted below.

A variety of synthetic strategies have been patented, often starting from materials like 4-nitrobenzaldehyde or acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester to generate the key benzofuran intermediate.[8][9] The final step often involves salt formation with succinic acid to produce the stable and pharmaceutically used Prucalopride Succinate.[6][10]

Structure-Activity Relationship (SAR)

The high affinity and selectivity of Prucalopride for the 5-HT₄ receptor are dictated by its distinct chemical structure, which can be divided into three key pharmacophoric regions: the dihydrobenzofuran core, the amide linker, and the substituted piperidine ring.

-

Dihydrobenzofuran Core : This bicyclic system, particularly the 4-amino and 5-chloro substituents, is crucial for high-affinity binding to the 5-HT₄ receptor. The amino group acts as a hydrogen bond donor, while the chlorine atom likely engages in favorable hydrophobic or halogen-bonding interactions within the receptor's binding pocket.

-

Amide Linker : The carboxamide group serves as a rigid and planar linker connecting the benzofuran core to the piperidine moiety. It participates in essential hydrogen bonding interactions with receptor residues, orienting the molecule correctly for optimal binding.

-

Substituted Piperidine Ring : The basic nitrogen of the piperidine ring is a key feature for interaction with an acidic residue (e.g., Aspartate) in the receptor. The N-linked 3-methoxypropyl side chain extends into a lipophilic pocket, contributing significantly to the overall binding affinity. Modifications to the length and composition of this chain can drastically alter potency and selectivity.

The combination of these features results in a molecule with over 150-fold higher affinity for the 5-HT₄ receptor compared to other serotonin receptor subtypes and non-serotonergic targets like the hERG channel.[1][3][11]

Mechanism of Action: 5-HT₄ Receptor Signaling

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαs subunit.[12] Agonist binding by Prucalopride initiates a canonical signaling cascade that underlies its prokinetic effects.

-

Gαs-cAMP Pathway : Upon activation, the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12][13] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[12][14] PKA proceeds to phosphorylate various downstream targets, ultimately modulating ion channel activity and neurotransmitter release (e.g., acetylcholine) in enteric neurons, leading to smooth muscle contraction.[2][12]

-

G-protein Independent Src Pathway : Evidence also suggests that the 5-HT₄ receptor can signal independently of G-proteins.[15] This alternative pathway involves the direct activation of the Src tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[12][15][16] This Src-dependent ERK activation may contribute to other cellular effects, such as those involved in neuronal plasticity and memory processes.[15]

References

- 1. Prucalopride - Wikipedia [en.wikipedia.org]

- 2. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allfordrugs.com [allfordrugs.com]

- 4. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prucalopride synthesis - chemicalbook [chemicalbook.com]

- 6. WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates - Google Patents [patents.google.com]

- 7. Synthesis of Prucalopride Succinate [cjph.com.cn]

- 8. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. tdcommons.org [tdcommons.org]

- 11. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]

- 12. researchgate.net [researchgate.net]

- 13. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Initial Screening of Novel 5-HT4R Agonists

The serotonin 4 receptor (5-HT4R) is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target for various disorders, particularly those related to cognition, memory, and gastrointestinal motility.[1][2][3] The development of novel agonists for this receptor requires a systematic and rigorous screening process to identify potent, selective, and drug-like candidates. This guide provides a comprehensive overview of the core methodologies, from understanding the receptor's signaling mechanisms to the execution of a multi-step screening cascade.

Understanding 5-HT4R Signaling Pathways

The 5-HT4R primarily signals through a canonical G-protein-dependent pathway but can also engage non-canonical, independent pathways. A thorough understanding of these mechanisms is crucial for designing relevant functional assays.

Canonical Gαs-Coupled Pathway: As a Gαs-coupled receptor, the primary signaling cascade for the 5-HT4R involves the activation of adenylyl cyclase upon agonist binding.[4][5] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), a transcription factor involved in neurotrophic protein expression.[4] This pathway is fundamental to the receptor's role in synaptic plasticity and memory enhancement.[4][5]

Non-Canonical G-Protein-Independent Pathway: The 5-HT4R can also signal independently of G-proteins. This non-canonical pathway involves the direct activation of Src, a non-receptor tyrosine kinase.[1][5] Activated Src can then phosphorylate and activate the Extracellular signal-Regulated Kinase (ERK) pathway.[1][4] This G-protein and β-arrestin independent mechanism provides an alternative route for the receptor to influence cellular processes.[1]

The Screening Cascade: From Hit to Lead

The identification of a novel 5-HT4R agonist follows a structured, multi-stage process known as a screening cascade. This workflow is designed to efficiently test large numbers of compounds and progressively filter them based on potency, selectivity, and drug-like properties, moving from initial "hits" to optimized "leads".[6]

The typical stages are:

-

Primary Screen (HTS): A large compound library is screened in a high-throughput, single-concentration assay to identify initial "hits" that show activity at the receptor.[6]

-

Hit Confirmation: Hits are re-tested under the same conditions to eliminate false positives.[6]

-

Potency Determination: Confirmed hits are tested across a range of concentrations to determine their potency (EC50) and efficacy.

-

Selectivity Profiling: Compounds are tested against a panel of other receptors (especially related serotonin subtypes) to assess their specificity and rule out off-target effects.

-

In Vitro ADME Profiling: Promising candidates undergo early absorption, distribution, metabolism, and excretion (ADME) assays to evaluate their drug-like properties.[7][8]

-

Hit-to-Lead Optimization: The most promising hits undergo iterative chemical modification to improve potency, selectivity, and ADME characteristics, generating lead compounds.[6][9]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data.

Protocol 1: Primary High-Throughput Screening (HTS) - cAMP Assay

This protocol describes a cell-based functional assay to measure cAMP production, the primary downstream signal of 5-HT4R activation. It is designed for high-throughput screening in 384- or 1536-well plate formats.[10]

-

Objective: To identify compounds that increase intracellular cAMP levels via 5-HT4R activation.

-

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 100 µM to prevent cAMP degradation.[11]

-

Reference Agonist: Serotonin (5-HT) or a known selective agonist like Prucalopride.

-

cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology-based kit.

-

Compound Library: Test compounds dissolved in DMSO.

-

-

Methodology:

-

Cell Plating: Seed the 5-HT4R-expressing cells into 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12]

-

Compound Addition: Add the PDE inhibitor (IBMX) to all wells. Subsequently, add test compounds to the appropriate wells at a single, fixed concentration (e.g., 10 µM). Include wells with reference agonist (for positive control) and vehicle (DMSO) only (for negative control).

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.

-

Cell Lysis & Detection: Add the cAMP detection reagents (e.g., HTRF acceptor and donor) according to the manufacturer's protocol. This step typically includes a cell lysis buffer.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a compatible HTRF plate reader. Calculate the ratio of the two emission wavelengths.

-

Hit Identification: Calculate the Z'-factor for the assay to assess its quality. Hits are identified as compounds that produce a signal significantly above the vehicle control baseline (e.g., >3 standard deviations).

-

Protocol 2: In Vitro ADME Profiling

Early assessment of ADME properties is critical to ensure that promising hits have the potential to become viable drug candidates.[7][8][13]

-

Objective: To evaluate the fundamental physicochemical and metabolic properties of confirmed hits.

-

Key Assays:

-

Aqueous Solubility:

-

Method: A common method is nephelometry, which measures light scattering by undissolved particles. Compounds are added to an aqueous buffer at various concentrations.

-

Purpose: Poor solubility can hinder absorption and lead to unreliable results in other biological assays.[7]

-

-

Lipophilicity (LogD):

-

Method: Typically measured by the shake-flask method using octanol and a phosphate buffer at pH 7.4. The concentration of the compound in each phase is determined by LC-MS.

-

Purpose: LogD influences permeability, metabolism, and off-target binding. An optimal range is usually sought.[7]

-

-

Metabolic Stability (Microsomal Assay):

-

Method: The compound is incubated with liver microsomes (human or rat), which contain key metabolic enzymes like Cytochrome P450s, and a cofactor (NADPH).[7][14] The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

Purpose: Predicts the rate of metabolism in the liver (hepatic clearance). High instability suggests the compound may be cleared too quickly in vivo.[13]

-

-

Membrane Permeability (PAMPA):

-

Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-infused artificial membrane to predict passive diffusion across the gastrointestinal tract.

-

Purpose: Assesses a compound's ability to be absorbed after oral administration.[14]

-

-

Data Presentation and Interpretation

Quantitative data from the screening cascade should be organized systematically to facilitate comparison and decision-making.

Table 1: Summary of Screening Data for Novel 5-HT4R Agonist Candidates

| Compound ID | Primary Screen (% Activation @ 10µM) | Potency EC50 (nM) | Efficacy (% of 5-HT) | Selectivity (5-HT4R vs 5-HT1A, Fold) | Solubility (µg/mL) | Microsomal Stability (% Remaining @ 60 min) |

| 5-HT (Ref) | 100% | 50 | 100% | 15 | >200 | N/A |

| Cmpd-001 | 85% | 25 | 95% | >1000 | 150 | 88% |

| Cmpd-002 | 92% | 1500 | 110% | 50 | 25 | 12% |

| Cmpd-003 | 45% | 800 | 55% (Partial) | >500 | 180 | 95% |

| Cmpd-004 | 15% (Inactive) | >10,000 | N/A | N/A | 5 | 75% |

Data are hypothetical for illustrative purposes.

Interpretation:

-

Cmpd-001: An ideal hit. It is potent, efficacious, highly selective, and shows good solubility and metabolic stability. This compound is a strong candidate for the hit-to-lead phase.

-

Cmpd-002: Potent but lacks selectivity and has poor metabolic stability. It is also poorly soluble. This compound would likely be deprioritized.

-

Cmpd-003: A partial agonist with moderate potency but good selectivity and stability. It could be explored if partial agonism is a desired therapeutic profile.

Hit-to-Lead Optimization

The final stage of initial screening is the transition from a validated hit to a lead compound. This is an iterative process involving medicinal chemists and biologists working together.[15][16] The goal is to systematically modify the chemical structure of a promising hit (like Cmpd-001) to enhance its overall profile.

Key Optimization Goals:

-

Improve Potency: Increase binding affinity and functional activity (lower EC50).

-

Enhance Selectivity: Maximize activity at 5-HT4R while minimizing it at other targets to reduce potential side effects.

-

Optimize ADME Properties: Improve solubility, metabolic stability, and permeability to achieve a favorable pharmacokinetic profile.

-

Reduce Off-Target Toxicity: Ensure the compound does not interact with targets known to cause toxicity (e.g., hERG channel).

References

- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]